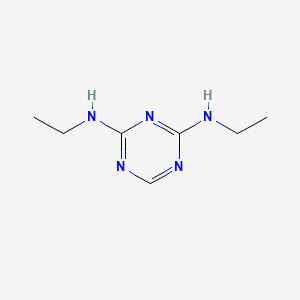
s-Triazine, 2,4-bis(ethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2,4-bis(ethylamino)-, also known as Simazine, is a member of the triazine family of herbicides. It is primarily used in agriculture to control broadleaf weeds and grasses. This compound is characterized by its selective action, which allows it to target specific plant species without harming the crops .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(ethylamino)- typically involves the reaction of cyanuric chloride with ethylamine. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of s-Triazine, 2,4-bis(ethylamino)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2,4-bis(ethylamino)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by various nucleophiles, such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form hydroxylated derivatives.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and thiols, and the reactions are typically carried out in an organic solvent such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted triazine derivatives.
Oxidation Reactions: Hydroxylated triazine compounds.
Reduction Reactions: Dihydrotriazine derivatives.
Scientific Research Applications
s-Triazine, 2,4-bis(ethylamino)- has a wide range of applications in scientific research:
Mechanism of Action
s-Triazine, 2,4-bis(ethylamino)- exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It binds to the Q_B site on the D1 protein of the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This mechanism is highly specific, allowing the compound to target weeds without affecting the crops.
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with a similar mechanism of action but different substitution patterns.
Propazine: Similar to s-Triazine, 2,4-bis(ethylamino)- but with isopropyl groups instead of ethyl groups.
Simetryn: Contains methylthio groups instead of ethylamino groups.
Uniqueness
s-Triazine, 2,4-bis(ethylamino)- is unique due to its specific substitution pattern, which provides it with distinct physicochemical properties and herbicidal activity. Its selective action and effectiveness in controlling a wide range of weeds make it a valuable compound in agricultural practices .
Properties
CAS No. |
4150-59-8 |
|---|---|
Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-3-8-6-10-5-11-7(12-6)9-4-2/h5H,3-4H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
JDXQHFXXWWIZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=N1)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















